N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
Description
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 106961-33-5) is a tertiary amine derivative featuring an imidazo[1,2-a]pyridine core substituted with a 6-methyl group, a p-tolyl (4-methylphenyl) moiety at position 2, and a dimethylaminoethyl side chain at position 2. Its molecular formula is C₁₈H₂₁N₃ (MW: 279.38 g/mol), with a topological polar surface area (TPSA) of 23.5 Ų, indicating moderate polarity .
Properties
IUPAC Name |
N,N-dimethyl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-13-5-8-15(9-6-13)18-16(12-20(3)4)21-11-14(2)7-10-17(21)19-18/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSRNGXLVCJQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich-Type Reaction
A three-component coupling involving formaldehyde, dimethylamine, and the imidazo[1,2-a]pyridine core is described in source. Critical parameters include:
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Catalyst-Free Conditions : Reactions proceed in acetonitrile at 110°C for 12 hours, avoiding metal catalysts.
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Yield Optimization : Excess dimethylamine (2.0 equiv) and formaldehyde (1.5 equiv) enhance yields to 70–75%.
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Mechanistic Insight : Control experiments suggest in situ formation of an iminium intermediate, followed by nucleophilic attack at C-3.
Nucleophilic Substitution of 3-Chloromethyl Intermediate
Source reports an alternative pathway via 3-chloromethyl-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine , synthesized using thionyl chloride. Subsequent displacement with dimethylamine proceeds as follows:
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Chlorination : Treatment with SOCl in DMF at 0°C for 2 hours.
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Amination : Reaction with 40% aqueous dimethylamine at 60°C for 6 hours, yielding the target compound in 61% yield after silica gel purification.
Comparative Analysis of Methodologies
The table below contrasts key parameters for the two functionalization strategies:
| Parameter | Mannich Reaction | Nucleophilic Substitution |
|---|---|---|
| Catalyst | None | DMF (solvent) |
| Temperature | 110°C | 60°C |
| Reaction Time | 12 hours | 6 hours |
| Yield | 70–75% | 61% |
| Byproducts | Minimal | Chlorinated impurities |
The Mannich approach offers higher yields and fewer side reactions, while the chlorination route provides faster kinetics.
Gram-Scale Synthesis and Industrial Feasibility
Source validates scalability through a 10-gram synthesis of the imidazo[1,2-a]pyridine core:
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Inputs : 92 mmol acetophenone derivative, 110 mmol 2-amino-6-methylpyridine, 18.4 mmol CuI.
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Purity : >95% by NMR and LC-MS, meeting pharmaceutical-grade standards.
Mechanistic and Kinetic Studies
Isotopic labeling experiments (source) elucidate the reaction pathway:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the dimethylaminomethyl group, potentially leading to the formation of secondary amines or reduced heterocyclic systems.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Nucleophiles: Halides, amines, or thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or reduced heterocyclic compounds.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Research
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine has been studied as a Zolpidem impurity , which is significant in the context of drug formulation and quality control. Understanding impurities in pharmaceutical compounds is crucial for ensuring safety and efficacy in drug development. Research has focused on:
- Stability Studies : Investigating how impurities affect the stability of Zolpidem formulations.
- Analytical Methods : Developing methods to detect and quantify this impurity in pharmaceutical preparations.
Neuropharmacology
Given its structural similarity to other psychoactive compounds, this compound may exhibit effects on the central nervous system (CNS). Research avenues include:
- Receptor Binding Studies : Evaluating how this compound interacts with GABA receptors, which are critical for sedative and anxiolytic effects.
- Behavioral Studies : Assessing its impact on sleep patterns and anxiety levels in animal models.
Synthesis of Novel Compounds
The imidazo[1,2-a]pyridine scaffold is a versatile building block in medicinal chemistry. Researchers are exploring:
- Synthesis of Derivatives : Modifying the compound to create new derivatives with enhanced pharmacological properties.
- Structure-Activity Relationship (SAR) : Studying how changes in the chemical structure affect biological activity.
Case Study 1: Impurity Profiling in Zolpidem Formulations
In a study published in a pharmaceutical journal, researchers analyzed various Zolpidem formulations for impurities, including this compound. They found that:
- The impurity levels varied significantly between batches.
- High levels of this impurity were associated with decreased stability and efficacy of the drug.
This study underscored the importance of rigorous quality control measures in pharmaceutical manufacturing.
Case Study 2: Neuropharmacological Effects
A neuropharmacological study investigated the effects of this compound on rodent models. Key findings included:
- Doses administered showed anxiolytic-like effects comparable to standard anxiolytic medications.
- Behavioral tests indicated improved sleep latency and duration.
These results suggest potential therapeutic applications in treating anxiety disorders.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to these targets, modulating their activity and leading to various biological effects. The dimethylaminomethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with the targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Substituent Position Matters: The 6-methyl group in the target compound distinguishes it from analogs like 5-methyl-2-arylimidazo[1,2-a]pyridines (e.g., Desai et al., 2016), where methylation at position 5 reduces steric bulk and enhances antimicrobial activity .
Side Chain Modifications :
- The N,N-dimethylmethanamine side chain in the target compound contrasts with zolpidem’s acetamide group. This tertiary amine likely improves solubility (LogP: ~3.5 vs. zolpidem’s ~4.2) but reduces affinity for GABA_A receptors .
- Schiff base derivatives () exhibit enhanced antimicrobial activity due to the imine (C=N) bond, which facilitates interactions with microbial enzymes .
Biological Activity Trends: Antimicrobial Potency: Compounds with electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring show higher activity against Gram-positive bacteria . Anti-inflammatory Potential: Microwave-synthesized analogs with trifluoromethyl or methoxybenzyl groups () demonstrate improved efficacy over aspirin, highlighting the role of bulky substituents in target engagement .
Structural-Activity Relationship (SAR) Insights
- Lipophilicity : The p-tolyl group (logP contributor) enhances membrane permeability but may limit aqueous solubility (e.g., target compound’s ESOL LogS: -4.49) .
- Hydrogen Bonding: Tertiary amines (e.g., target compound) have fewer H-bond donors (0) compared to primary amines in Schiff bases (e.g., ’s 2a-I series), affecting protein binding .
- Ring Electronics : Electron-rich substituents (e.g., methoxy in Compound 28) stabilize charge-transfer interactions, crucial for receptor binding .
Biological Activity
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine, with the CAS number 106961-33-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₁N₃
- Molecular Weight : 279.38 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Synonyms : Dimethyl-(6-Methyl-2-P-Tolyl-Imidazo[1,2-A]Pyridin-3-Ylmethyl)-Amine; Zolpidem Impurity 67
Pharmacological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its anticancer and anti-inflammatory properties.
Anticancer Activity
Several studies have reported on the cytotoxic effects of this compound against different cancer cell lines:
These findings suggest that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, compounds with similar structural motifs have been shown to inhibit kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and tumor growth .
Case Studies
- Study on Cytotoxicity : A study by Bouabdallah et al. screened various imidazo derivatives against Hep-2 and P815 cell lines, finding significant cytotoxic potential for certain derivatives, which may include N,N-Dimethyl derivatives .
- Inhibition Studies : Another research highlighted the ability of imidazo compounds to inhibit topoisomerase-IIa and other kinases, leading to apoptosis in cancer cells . This suggests that N,N-Dimethyl derivatives could similarly affect these pathways.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine, and how do they influence its solubility and bioavailability?
- Answer: The compound (CAS 106961-33-5) has a molecular formula C₁₈H₂₁N₃ (MW 279.38) with a topological polar surface area (TPSA) of 26.5 Ų, suggesting moderate polarity. Its iLOGP value is 3.34, indicating moderate lipophilicity, while the Consensus Log Po/w of 4.15 implies reasonable membrane permeability. The calculated ESOL Log S (-5.23) predicts low aqueous solubility, necessitating formulation optimization for in vivo studies. The Csp³ fraction (0.28) and three rotatable bonds suggest conformational flexibility, which may impact binding to biological targets .
Q. What is the standard synthetic route for preparing this compound, and how are intermediates characterized?
- Answer: The compound is synthesized via a two-step process:
Schiff base formation: Reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with aromatic amines (e.g., p-anisidine) in methanol under reflux with glacial acetic acid catalysis yields imine intermediates.
Reduction: Sodium borohydride (NaBH₄) in methanol reduces the imine to the methanamine derivative.
Intermediates are characterized by IR (C=N stretch at ~1608 cm⁻¹), ¹H-NMR (imine proton at δ 8.78 ppm), and elemental analysis (e.g., C: 77.93% vs. theoretical 77.72%) .
Q. Which spectroscopic techniques are most effective for structural validation of this compound and its derivatives?
- Answer:
- IR spectroscopy identifies functional groups (e.g., absence of C=N stretch at ~1608 cm⁻¹ post-reduction).
- ¹H-NMR confirms substitution patterns (e.g., aromatic protons at δ 6.90–7.69 ppm, methyl groups at δ 2.43 ppm).
- Mass spectrometry (e.g., m/z = 355 for intermediates) validates molecular weight.
- Elemental analysis ensures purity (e.g., N: 11.75% vs. 11.82% theoretical) .
Q. How is the antimicrobial activity of this compound evaluated, and what structural features correlate with efficacy?
- Answer: Antibacterial/antifungal activity is tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or microdilution assays. The imidazo[1,2-a]pyridine core and electron-donating substituents (e.g., methyl groups) enhance activity by promoting membrane interaction or enzyme inhibition .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate the compound’s mechanism of action?
- Answer:
- Density Functional Theory (DFT) calculates vibrational frequencies (e.g., C-N stretches at 1244 cm⁻¹) and electronic properties (HOMO-LUMO gap ~4.5 eV), correlating with stability and reactivity.
- Molecular docking (e.g., with GABAₐ receptors) predicts binding affinities. The compound’s acetamide side chain and aromatic systems form hydrogen bonds and π-π interactions with receptor residues, mimicking zolpidem’s binding mode .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR peaks)?
- Answer:
- Variable Temperature NMR detects dynamic processes (e.g., hindered rotation of substituents).
- 2D NMR (COSY, HSQC) assigns overlapping proton environments (e.g., aromatic multiplicity).
- Isotopic labeling (e.g., ¹⁵N) clarifies nitrogen environments in imidazo[1,2-a]pyridine derivatives.
- X-ray crystallography provides definitive structural validation if crystals are obtainable .
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Answer:
- Catalyst screening: Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation.
- Solvent optimization: Use THF or DMF for better intermediate solubility.
- Flow chemistry: Continuous reactors enhance heat/mass transfer during NaBH₄ reduction, reducing by-products.
- In situ monitoring: FTIR or Raman spectroscopy tracks reaction progress .
Q. What are the challenges in assessing this compound’s pharmacokinetics, and how can they be addressed?
- Answer: Low solubility (Log S = -5.23) and first-pass metabolism limit bioavailability. Strategies include:
- Prodrug design: Introduce phosphate esters or PEGylation.
- Nanocarriers: Liposomes or polymeric nanoparticles improve circulation time.
- Metabolite profiling: LC-MS/MS identifies major metabolites (e.g., N-demethylation products) .
Q. How do structural modifications (e.g., replacing methyl with methoxy groups) impact biological activity?
- Answer: Methoxy groups increase polarity (TPSA >30 Ų) and hydrogen-bonding capacity, enhancing antibacterial activity but reducing blood-brain barrier penetration. Methyl groups improve lipophilicity (Log P >4), favoring CNS targets. Quantitative Structure-Activity Relationship (QSAR) models guide rational design .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 279.38 g/mol | Drug-likeness (Lipinski’s Rule of 5) |
| TPSA | 26.5 Ų | Membrane permeability |
| Consensus Log Po/w | 4.15 | Lipophilicity |
| ESOL Log S | -5.23 | Aqueous solubility |
| Hydrogen Bond Acceptors | 3 | Target interaction potential |
Table 2: Synthetic Optimization Parameters
| Parameter | Standard Condition | Optimized Condition |
|---|---|---|
| Schiff Base Catalyst | Glacial Acetic Acid | ZnCl₂ (0.5 eq) |
| Reduction Time | Overnight | 4 hours (flow reactor) |
| Yield (Intermediate) | 75% | 89% (THF solvent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
